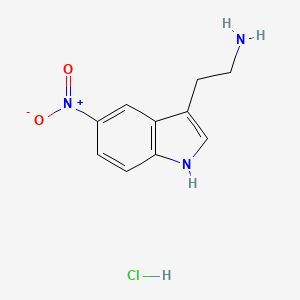
3-Hexenediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hexenediamide is an organic compound with the molecular formula C6H10N2O2. It is a type of diamide, which means it contains two amide groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexenediamide can be achieved through several methods. One common approach involves the reaction of hexenedioic acid with ammonia or an amine under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of electrosynthesis, which has been shown to be a green and sustainable approach for the synthesis of amides . This method involves the electrochemical generation of amidyl radicals, which then react with the appropriate precursors to form the desired diamide.
化学反応の分析
Types of Reactions
3-Hexenediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hexenedioic acid, while reduction may yield hexanediamine.
科学的研究の応用
3-Hexenediamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and protein interactions. Its ability to form hydrogen bonds makes it a useful probe in biochemical assays.
Industry: It is used in the production of polymers and other materials. .
作用機序
The mechanism by which 3-Hexenediamide exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or other proteins through hydrogen bonding and other non-covalent interactions. These interactions can affect the activity of the target protein and lead to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to 3-Hexenediamide include other diamides such as hexanediamide and pentanediamide. These compounds share similar structural features but differ in the length of the carbon chain and the position of the amide groups.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes a double bond in the carbon chain. This double bond can significantly affect the reactivity and properties of the compound, making it a valuable tool in various chemical and biological applications .
特性
CAS番号 |
29221-23-6 |
|---|---|
分子式 |
C6H10N2O2 |
分子量 |
142.16 g/mol |
IUPAC名 |
hex-3-enediamide |
InChI |
InChI=1S/C6H10N2O2/c7-5(9)3-1-2-4-6(8)10/h1-2H,3-4H2,(H2,7,9)(H2,8,10) |
InChIキー |
MQNQJAWLPVZCKN-OWOJBTEDSA-N |
SMILES |
C(C=CCC(=O)N)C(=O)N |
異性体SMILES |
C(/C=C/CC(=O)N)C(=O)N |
正規SMILES |
C(C=CCC(=O)N)C(=O)N |
Key on ui other cas no. |
25129-30-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




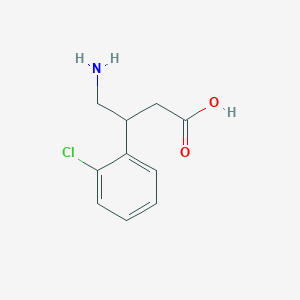
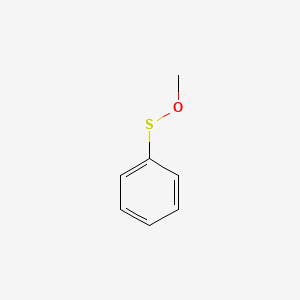
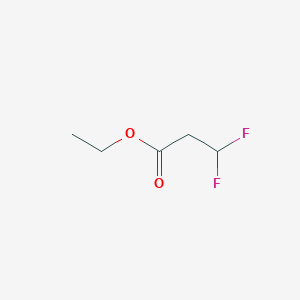
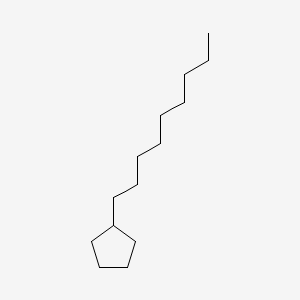

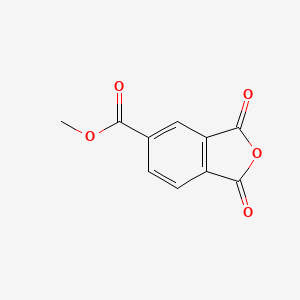
![N,N,2-Trimethylbenzo[d]thiazol-6-amine](/img/structure/B3189209.png)

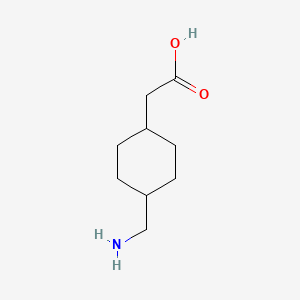
![2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N-(2-hydroxyethyl)acetamide](/img/structure/B3189224.png)

